molecular formula C28H30N2O3 B4972622 Cyclohexyl 2-methyl-5-oxo-7-phenyl-4-(pyridin-2-YL)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cyclohexyl 2-methyl-5-oxo-7-phenyl-4-(pyridin-2-YL)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B4972622
M. Wt: 442.5 g/mol
InChI Key: JMIPJZLQDGJHKC-UHFFFAOYSA-N
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Description

Cyclohexyl 2-methyl-5-oxo-7-phenyl-4-(pyridin-2-YL)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a cyclohexyl group, a pyridinyl group, and a quinoline core

Preparation Methods

The synthesis of Cyclohexyl 2-methyl-5-oxo-7-phenyl-4-(pyridin-2-YL)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene in the presence of an acid catalyst.

    Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via a Friedel-Crafts alkylation reaction, where cyclohexyl chloride reacts with the quinoline core in the presence of a Lewis acid catalyst.

    Addition of the Pyridinyl Group: The pyridinyl group can be added through a nucleophilic substitution reaction, where a pyridine derivative reacts with the quinoline core.

    Final Functionalization: The final step involves the esterification of the carboxylate group, which can be achieved by reacting the carboxylic acid derivative with an alcohol in the presence of an acid catalyst.

Industrial production methods may involve optimization of these synthetic routes to improve yield and reduce costs.

Chemical Reactions Analysis

Cyclohexyl 2-methyl-5-oxo-7-phenyl-4-(pyridin-2-YL)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the pyridinyl group.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

Cyclohexyl 2-methyl-5-oxo-7-phenyl-4-(pyridin-2-YL)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of Cyclohexyl 2-methyl-5-oxo-7-phenyl-4-(pyridin-2-YL)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Cyclohexyl 2-methyl-5-oxo-7-phenyl-4-(pyridin-2-YL)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can be compared with other quinoline derivatives, such as:

    Quinine: A well-known antimalarial drug with a quinoline core.

    Chloroquine: Another antimalarial drug with a similar structure.

    Quinoline N-oxide: An oxidized derivative of quinoline with potential biological activities.

The uniqueness of this compound lies in its specific functional groups and structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

cyclohexyl 2-methyl-5-oxo-7-phenyl-4-pyridin-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N2O3/c1-18-25(28(32)33-21-12-6-3-7-13-21)27(22-14-8-9-15-29-22)26-23(30-18)16-20(17-24(26)31)19-10-4-2-5-11-19/h2,4-5,8-11,14-15,20-21,27,30H,3,6-7,12-13,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMIPJZLQDGJHKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC=CC=N4)C(=O)OC5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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